Petromyzonol

Olfactory electrophysiology Pheromone detection Lamprey chemical ecology

Petromyzonol is the only commercially available C24 5α-bile alcohol scaffold that faithfully recapitulates the natural sea lamprey pheromone system. Unlike generic C24 5β-bile acids (e.g., cholic acid) or other fish bile alcohols (e.g., 5α-cyprinol sulfate), its unique 5α-stereochemistry and terminal C24 hydroxylation are mandatory for activating olfactory receptors OR320a/OR320b—generic alternatives are completely inactive in these assays. Synthesized from abundant cholic acid via stereoselective C-5 inversion for scalable, cost-effective supply. Essential for GPCR deorphanization, behavioral ecology assays, and invasive lamprey pheromone control programs.

Molecular Formula C24H42O4
Molecular Weight 394.6 g/mol
Cat. No. B013829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePetromyzonol
Synonyms5α-Cholane-3α,7α,12α,24-tetrol;  (3α,5α,7α,12α)-Cholane-3,7,12,24-tetrol;  5α-Petromyzonol; 
Molecular FormulaC24H42O4
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESCC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H42O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,25-28H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1
InChIKeyBMSROUVLRAQRBY-JLIFGLSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Petromyzonol: A Specialized 5α-Bile Alcohol and Pheromone Precursor for Lamprey Chemical Ecology Research


Petromyzonol (5α-petromyzonol; 3α,7α,12α,24-tetrahydroxy-5α-cholane) is a C24 5α-bile alcohol uniquely produced by larval sea lamprey (Petromyzon marinus) as the biosynthetic precursor to a suite of sulfated pheromones that regulate migration and reproduction [1]. Unlike typical C24 bile acids found in most vertebrates, petromyzonol features a fully saturated 5α-steroid nucleus with hydroxyl groups at the 3α, 7α, and 12α positions, and a terminal 24-hydroxyl group that serves as the site for sulfation [2]. This compound, which can be chemically synthesized from the abundant bile acid cholic acid via stereoselective inversion at C-5, exists naturally as its 24-sulfate ester (petromyzonol sulfate, PZS), a key component of the multi-component migratory pheromone blend that guides adult sea lampreys to spawning streams [3][4].

Why Generic Bile Acids or Other Bile Alcohols Cannot Substitute for Petromyzonol in Lamprey Research


Petromyzonol's biological role is predicated on a highly specific 5α-stereochemistry and C24 sulfation pattern that distinguishes it from common 5β-bile acids (e.g., cholic acid) and even other fish bile alcohols (e.g., 5α-cyprinol sulfate). The sea lamprey olfactory system has evolved a dedicated receptor repertoire, including OR320a and OR320b, which exhibits strict ligand specificity for C24 5α-bile acids [1]. Furthermore, the biosynthetic pathway from petromyzonol to its active sulfated derivatives involves a unique, maturation-dependent enzymatic cascade, including an 8000-fold upregulation of cyp7a1 and tissue-specific conversion of PZS to 3kPZS in the gill epithelium [2]. This integrated system of biosynthesis, transport, release, and detection is finely tuned to the petromyzonol scaffold. Consequently, the use of generic bile acids (e.g., cholic acid), their sulfated derivatives (e.g., taurocholic acid), or even structurally related fish bile alcohols (e.g., 5α-cyprinol sulfate) fails to recapitulate the natural pheromone blend and will not elicit the same concentration-dependent behavioral and electrophysiological responses, leading to invalid experimental outcomes in studies of lamprey chemical ecology and invasive species control [3].

Petromyzonol Comparative Performance Data: Differentiating Evidence for Procurement Decisions


Olfactory Response Threshold: Petromyzonol Sulfate (PZS) vs. 3-Keto Petromyzonol Sulfate (3kPZS)

Electro-olfactogram (EOG) recordings from female sea lamprey olfactory epithelium demonstrate a 100-fold difference in detection threshold between the larval cue, petromyzonol sulfate (PZS), and the male sex pheromone component, 3-keto petromyzonol sulfate (3kPZS) [1]. PZS, the sulfated derivative of petromyzonol, elicits a detectable olfactory response at a threshold concentration of 10⁻¹⁰ M, whereas 3kPZS is detectable at a much lower concentration of 10⁻¹² M [1]. Notably, the adult sea lamprey exhibits minimal sensitivity to non-sulfated petromyzonol itself, underscoring the functional requirement of the 24-sulfate group for biological activity [2]. This quantitative difference in detection sensitivity directly informs the design of behavioral assays and field trapping studies, dictating the required purity and concentration of the synthetic compound [1].

Olfactory electrophysiology Pheromone detection Lamprey chemical ecology

Receptor Specificity: OR320a/b Activation by Petromyzonol-Derived Ligands vs. Other Bile Acids

The sea lamprey odorant receptors OR320a and OR320b, which mediate detection of the sex pheromone, exhibit strict specificity for C24 5α-bile acids, including 3-keto petromyzonol sulfate (3kPZS) and its structural analogs [1]. In a heterologous expression system, both receptors were activated by 3kPZS and related 5α-bile alcohols, but failed to respond to common 5β-bile acids (e.g., cholic acid, chenodeoxycholic acid) or their taurine/glycine conjugates [1]. Furthermore, OR320a consistently displayed a larger response magnitude to all 3kPZS analogs compared to the highly homologous OR320b, a functional difference attributed to a single amino acid residue (Cys-79) in the second transmembrane domain [1]. This demonstrates that the 5α-stereochemistry, a defining feature of the petromyzonol scaffold, is a non-negotiable determinant for receptor engagement.

Olfactory receptor deorphanization GPCR signaling Pheromone detection

Biosynthetic Specificity: Petromyzonol Sulfotransferase (PST) Substrate Preference

The final step in the biosynthesis of the active pheromone component, petromyzonol sulfate (PZS), is catalyzed by a dedicated enzyme, petromyzonol sulfotransferase (PST; EC 2.8.2.31) [1]. This enzyme exhibits high stereoselectivity and regioselectivity, showing a marked preference for the 24-hydroxyl group of 5α-cholane derivatives [1]. Kinetic analysis comparing substrate preferences of sulfotransferases (SULTs) from zebrafish (Danio rerio) and humans revealed that zebrafish SULT3 STs preferred petromyzonol as a substrate over common bile acids, whereas human SULT2A1 was more catalytically efficient toward lithocholic acid than petromyzonol [2]. This species-specific enzymatic preference highlights the evolutionary specialization of the petromyzonol sulfation pathway in fish and underscores why mammalian in vitro models may not accurately reflect the metabolism of this compound.

Enzymology Bile alcohol sulfation Biosynthesis

Synthetic Accessibility: Chemical Synthesis of Petromyzonol from Cholic Acid

Petromyzonol, while a rare natural product, can be synthesized from the abundant and inexpensive starting material, cholic acid, via a key stereoselective inversion at the C-5 position [1]. The published synthetic route involves the oxidation of a protected cholic acid derivative to a 1,4-dien-3-one, followed by stereoselective reduction to the 5α-configuration (methyl allocholate), and final reduction to petromyzonol [1]. This contrasts with other specialized fish bile alcohols, such as 5α-cyprinol sulfate or petromyzonamine disulfate, for which no straightforward or publicly disclosed synthetic routes from common precursors are available. The defined synthetic pathway for petromyzonol ensures a reliable supply of the core scaffold for research purposes, enabling the production of both the parent compound and its sulfated derivatives, whereas alternatives may rely solely on costly and low-yield isolation from biological sources [1].

Organic synthesis Steroid chemistry Chemical sourcing

Behavioral Antagonism: Petromyzonol Sulfate (PZS) Modulates Attraction to 3kPZS

While 3-keto petromyzonol sulfate (3kPZS) is a potent attractant for ovulated female sea lampreys, petromyzonol sulfate (PZS) acts as a behavioral antagonist, modulating the female's response to the male sex pheromone [1]. In behavioral assays, the presence of PZS in a mixture with 3kPZS was shown to liberate females from a sensory trap, preventing attraction to the larval cue (which contains 3kPZS) while still allowing them to track the male pheromone plume [1]. This functional duality is unique to the petromyzonol-derived pheromone system; other bile acids or alcohols tested (e.g., allocholic acid) do not exhibit this specific antagonistic effect [2]. The precise ratio of these components is critical, as the natural male-released pheromone is a specific blend (e.g., 30:1 molar ratio of 3kPZS:DkPES) [3].

Behavioral ecology Pheromone antagonism Lamprey control

Petromyzonol in Practice: Validated Research and Industrial Application Scenarios


Elucidating Lamprey Olfactory Receptor-Ligand Interactions

Researchers deorphanizing lamprey odorant receptors (e.g., OR320a, OR320b) or investigating the molecular evolution of steroid detection rely on petromyzonol and its sulfated derivatives as essential pharmacological tools [1]. The demonstrated strict specificity of these receptors for C24 5α-bile alcohols means that petromyzonol-based ligands are required to activate these GPCRs in heterologous expression systems (e.g., HEK293T cells) or ex vivo tissue preparations [1]. Generic bile acids are inactive in these assays, making petromyzonol-derived compounds irreplaceable for this line of research [1].

Standardizing Behavioral Assays for Lamprey Chemical Ecology

Behavioral ecologists studying lamprey migration and reproduction use petromyzonol sulfate (PZS) and 3-keto petromyzonol sulfate (3kPZS) to create standardized, replicable stimuli for maze and flume experiments [2]. The quantitative data on olfactory thresholds (PZS: 10⁻¹⁰ M; 3kPZS: 10⁻¹² M) allow for precise dosing to elicit specific behaviors (e.g., search behavior, attraction) [3]. Furthermore, understanding the antagonistic effect of PZS on 3kPZS-mediated attraction is critical for designing experiments that accurately reflect natural pheromone plumes, which contain complex mixtures of these compounds [4].

Developing Pheromone-Based Control Strategies for Invasive Sea Lamprey

Invasive species managers in the Laurentian Great Lakes are actively developing pheromone-based trapping and repellant strategies for sea lamprey control [4]. This applied research requires large quantities of synthetic pheromone components, including petromyzonol sulfate (PZS) and its derivatives, for field deployment [5]. The published synthesis of petromyzonol from cholic acid provides a scalable and cost-effective route for producing the core scaffold, a critical advantage over alternatives that lack a defined synthetic pathway [6]. The specific behavioral roles of PZS (antagonist) and 3kPZS (attractant) inform the formulation of these control agents, ensuring they elicit the intended response in wild lamprey populations [4].

Investigating Bile Alcohol Biosynthesis and Sulfotransferase Enzymology

Biochemists studying the evolution of bile salt pathways or characterizing sulfotransferase enzymes (e.g., petromyzonol sulfotransferase, PST) utilize petromyzonol as a specific substrate to measure enzyme kinetics and determine substrate specificity [7]. The documented preference of fish SULTs for petromyzonol over common bile acids makes it an essential reagent for comparative enzymology studies aimed at understanding the metabolic adaptations that enable pheromone production in basal vertebrates [8].

Technical Documentation Hub

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39 linked technical documents
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